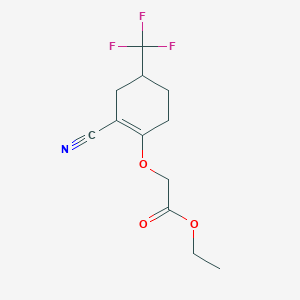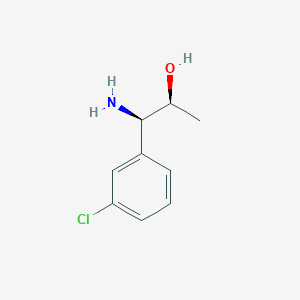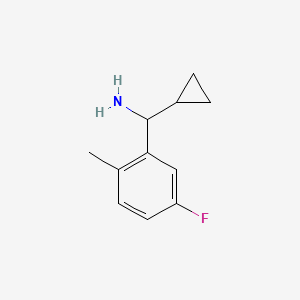
(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol is an organic compound that features a naphthalene ring system with an aminomethyl group and a methanol group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol typically involves the following steps:
Formation of the Naphthalene Ring System: The initial step involves the construction of the naphthalene ring system through a series of cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated naphthalene derivative.
Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
化学反应分析
Types of Reactions
(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the original methanol derivative.
Substitution: Formation of various substituted naphthalene derivatives.
科学研究应用
(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methanol group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(6-(Aminomethyl)pyridin-2-yl)methanol: A similar compound with a pyridine ring instead of a naphthalene ring.
(6-(Aminomethyl)-11H-dibenzo[b,e]azepin-11-one): A compound with a dibenzoazepine ring system.
Uniqueness
(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its naphthalene ring system provides a rigid and planar structure, while the aminomethyl and methanol groups offer versatile reactivity and potential for various applications.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
[6-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H17NO/c13-7-9-1-3-12-6-10(8-14)2-4-11(12)5-9/h2,4,6,9,14H,1,3,5,7-8,13H2 |
InChI 键 |
ALVGNPNDYLXWRG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1CN)C=CC(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


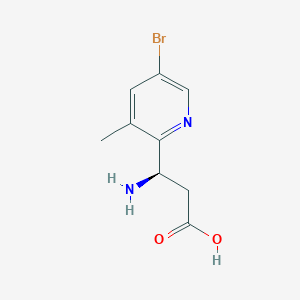
![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)
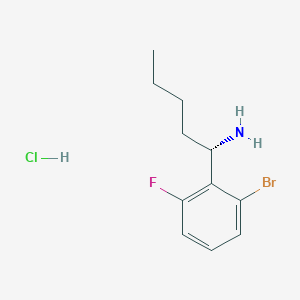
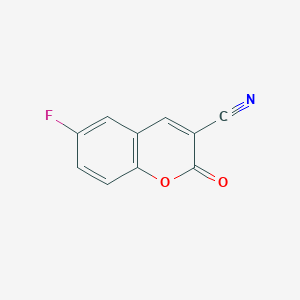
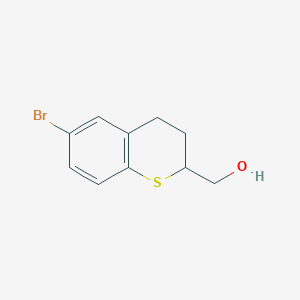
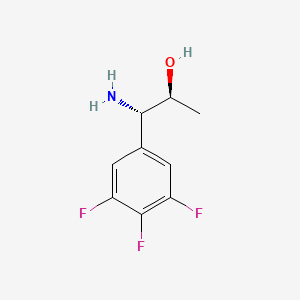
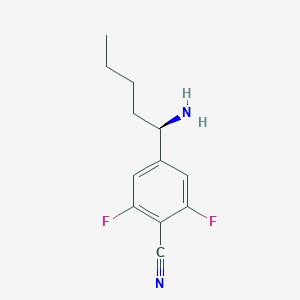
![N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13045150.png)
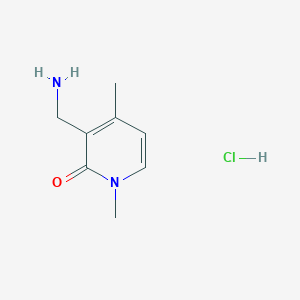
![Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate](/img/structure/B13045154.png)
